N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine
Description
N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine is a pyrimidine derivative characterized by a pyridin-4-yl substituent at position 5 of the pyrimidine ring and a cyclopropylmethylamine group at position 2. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry and agrochemicals due to their ability to engage in hydrogen bonding and π-π interactions. The cyclopropylmethyl group introduces steric and electronic effects that may enhance metabolic stability, while the pyridinyl moiety could improve solubility and target binding affinity.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-5-pyridin-4-ylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c1-2-10(1)7-15-13-16-8-12(9-17-13)11-3-5-14-6-4-11/h3-6,8-10H,1-2,7H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEIKKBBVDUASY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NC=C(C=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amidine and a β-diketone.
Substitution with Pyridine: The pyridine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine reacts with a pyridine derivative.
Introduction of Cyclopropylmethyl Group: The cyclopropylmethyl group is added through an alkylation reaction, where the pyrimidine derivative reacts with a cyclopropylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-5-(pyridin-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The target compound shares structural similarities with pyrimidine derivatives featuring aryl, heteroaryl, or alkylamine substituents. Key analogs and their differences are summarized below:
Key Observations :
- Substituent Position: The target compound’s pyridin-4-yl group at C5 distinguishes it from analogs with phenyl or halogen substituents (e.g., ).
- Cyclopropylmethyl vs.
- Biological Activity : Analogs with halogen or methoxy groups (e.g., ) exhibit antimicrobial properties, while cyclopropyl-containing derivatives (e.g., ) are linked to pesticidal uses. The target compound’s activity may depend on the balance between its pyridinyl and cyclopropylmethyl groups.
Physicochemical Properties
Crystallographic data from analogs reveal structural trends:
- Hydrogen Bonding : Analogs like and exhibit intramolecular N–H⋯N bonds, stabilizing their conformations. The target compound’s pyridinyl nitrogen may participate in similar interactions.
- Dihedral Angles : In , dihedral angles between the pyrimidine ring and aryl groups range from 12° to 86°, influencing molecular packing. The pyridinyl group’s planarity may reduce steric strain compared to bulky substituents like ethoxyphenyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
